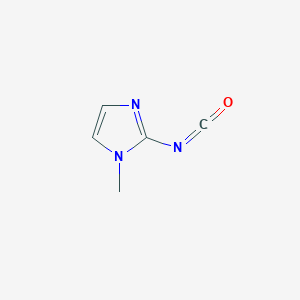

2-Isocyanato-1-methyl-1H-imidazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H5N3O |

|---|---|

Molecular Weight |

123.11 g/mol |

IUPAC Name |

2-isocyanato-1-methylimidazole |

InChI |

InChI=1S/C5H5N3O/c1-8-3-2-6-5(8)7-4-9/h2-3H,1H3 |

InChI Key |

CMCJLURTYJCCLY-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=CN=C1N=C=O |

Origin of Product |

United States |

Strategic Synthetic Methodologies for 2 Isocyanato 1 Methyl 1h Imidazole and Its Analogs

Pioneering Synthetic Routes and Initial Chemical Transformations

The initial synthetic strategies for 2-isocyanato-1-methyl-1H-imidazole have logically focused on the transformation of readily available precursors, primarily through two established methods for isocyanate synthesis: the Curtius rearrangement and the phosgenation of a primary amine.

One of the most explored pathways involves the Curtius rearrangement of a 1-methyl-1H-imidazole-2-carbonyl azide (B81097). wikipedia.orgorganic-chemistry.orgnih.govnumberanalytics.com This method commences with the synthesis of 1-methyl-1H-imidazole-2-carboxylic acid. A documented procedure for this involves the oxidation of 1-methylimidazole-2-carboxaldehyde with hydrogen peroxide, which proceeds in quantitative yield. chemicalbook.com This carboxylic acid can then be converted to its corresponding acyl chloride, followed by reaction with an azide source, such as sodium azide, to yield the acyl azide intermediate. Thermal or photochemical decomposition of this acyl azide induces the rearrangement, liberating nitrogen gas and forming the desired this compound. wikipedia.orgorganic-chemistry.org

Alternatively, the synthesis can proceed via the phosgenation of 2-amino-1-methyl-1H-imidazole. The synthesis of the parent 2-aminoimidazole has been reported from the reaction of 2-aminoacetaldehyde (B1595654) dimethyl acetal (B89532) with o-methylisourea (B1216874) hemisulfate. chemicalbook.com A similar approach can be envisioned for the N-methylated analog. The subsequent reaction of 2-amino-1-methyl-1H-imidazole with phosgene (B1210022) or a safer phosgene equivalent, such as triphosgene, would yield the target isocyanate. wikipedia.org This method, while direct, necessitates careful handling of highly toxic reagents. nih.gov

Optimized Preparative Techniques and Yield Enhancements in Laboratory Settings

Efforts to optimize the synthesis of this compound and its analogs are centered on improving yields, simplifying procedures, and enhancing safety.

In the context of the Curtius rearrangement , optimization can be achieved by utilizing one-pot procedures that avoid the isolation of the potentially explosive acyl azide intermediate. Reagents like diphenylphosphoryl azide (DPPA) can facilitate the direct conversion of the carboxylic acid to the isocyanate. The reaction conditions, including solvent and temperature, play a crucial role in maximizing the yield and minimizing side reactions. For instance, the choice of a non-nucleophilic, high-boiling point solvent is critical to prevent unwanted reactions of the highly reactive isocyanate product.

For the phosgenation route , the use of triphosgene, a solid and therefore safer alternative to gaseous phosgene, represents a significant optimization. nih.govresearchgate.net The reaction is typically carried out in an inert solvent in the presence of a non-nucleophilic base to neutralize the HCl generated during the reaction. The slow addition of the phosgenating agent to the amine at low temperatures is crucial to control the exothermicity of the reaction and prevent the formation of urea (B33335) byproducts.

Below is a table summarizing potential reaction conditions for the synthesis of this compound based on analogous transformations found in the literature.

| Precursor | Reagent | Solvent | Temperature | Yield (Analogous Reactions) |

| 1-Methyl-1H-imidazole-2-carboxylic acid | Diphenylphosphoryl azide (DPPA) | Toluene | Reflux | Good to Excellent |

| 2-Amino-1-methyl-1H-imidazole | Triphosgene | Dichloromethane | 0 °C to rt | Good |

Green Chemistry Approaches and Sustainable Synthesis of this compound

The development of environmentally benign synthetic methods is a key focus in modern chemistry. For the synthesis of this compound, several green chemistry principles can be applied.

A significant advancement is the development of phosgene-free methods for isocyanate synthesis. nih.govscholaris.cascholaris.ca One such approach involves the catalyzed carbonylation of amines or nitro compounds. While this is more established for aromatic amines, research is ongoing to apply these methods to heterocyclic amines. Another green alternative is the use of dimethyl carbonate as a phosgene substitute, which is less toxic and produces methanol (B129727) as a recyclable byproduct. nih.gov The urea process, which uses urea and an alcohol to generate a carbamate (B1207046) that is then thermally decomposed to the isocyanate, represents a "zero emission" pathway in principle, as the byproducts can be recycled. nih.gov

The use of deep eutectic solvents (DESs) as reaction media for the synthesis of the 2-aminoimidazole precursor offers a greener alternative to volatile organic compounds. mdpi.com These solvents are often biodegradable, non-toxic, and can be recycled. For instance, a mixture of choline (B1196258) chloride and glycerol (B35011) has been shown to be an effective medium for the synthesis of 2-aminoimidazoles, reducing reaction times and simplifying work-up procedures. mdpi.com

Challenges and Future Directions in Synthetic Accessibility Research

Despite the established methodologies, the synthesis of this compound is not without its challenges, which also pave the way for future research.

A primary challenge is the reactivity and stability of the target molecule itself. The electron-rich nature of the imidazole (B134444) ring can influence the reactivity of the isocyanate group. There is a potential for intramolecular reactions or polymerization, especially under harsh reaction conditions or upon prolonged storage. Studies on the reactivity of isocyanates with imidazole-based blocking agents suggest that the electronic properties of the imidazole ring play a significant role in the stability of the N-C bond. mdpi.com

Another challenge lies in the synthesis of substituted analogs . The introduction of various substituents onto the imidazole ring can affect the feasibility and efficiency of the subsequent isocyanate formation steps. For instance, electron-withdrawing groups might deactivate the ring towards certain reactions, while bulky substituents could introduce steric hindrance. The synthesis of derivatives with substituents at the 2-position of the imidazole ring has been reported to be challenging due to the potential for decomposition during purification. nih.gov

Future directions in this field will likely focus on:

The development of more robust and milder methods for the synthesis of heterocyclic isocyanates with a broader substrate scope. rsc.orgacs.org

A deeper investigation into the stability and reactivity profile of this compound and its derivatives to better understand their handling and storage requirements.

The exploration of novel catalytic systems for the green synthesis of these compounds, moving away from stoichiometric and hazardous reagents. researchgate.netmostwiedzy.pl

The application of flow chemistry techniques to improve the safety and scalability of reactions involving hazardous intermediates like acyl azides or phosgene.

Elucidating the Reactivity Profile of 2 Isocyanato 1 Methyl 1h Imidazole

Nucleophilic Addition Reactions at the Isocyanate Group

The carbon atom of the isocyanate group is highly electrophilic due to the electron-withdrawing nature of the adjacent nitrogen and oxygen atoms. This inherent reactivity makes it a prime target for a wide array of nucleophiles, leading to the formation of stable addition products.

Formation of Urethane (B1682113) Linkages through Reactions with Hydroxyl Compounds

The reaction of isocyanates with alcohols to form urethanes (carbamates) is a fundamental transformation in organic chemistry and the basis of the polyurethane industry. researchgate.net For 2-Isocyanato-1-methyl-1H-imidazole, this reaction is anticipated to proceed readily, likely catalyzed by the basic nitrogen atom of the imidazole (B134444) ring itself, which can act as an internal catalyst. The general reaction involves the nucleophilic attack of the alcohol's hydroxyl group on the isocyanate carbon.

The reaction mechanism is generally believed to involve the formation of a transient intermediate that subsequently rearranges to the stable urethane. The rate of this reaction can be influenced by the nature of the alcohol, with primary alcohols typically reacting faster than secondary and tertiary alcohols due to reduced steric hindrance.

| Reactant Alcohol | Expected Product | Relative Reaction Rate |

| Methanol (B129727) | Methyl (1-methyl-1H-imidazol-2-yl)carbamate | High |

| Isopropanol | Isopropyl (1-methyl-1H-imidazol-2-yl)carbamate | Moderate |

| tert-Butanol | tert-Butyl (1-methyl-1H-imidazol-2-yl)carbamate | Low |

Synthesis of Urea (B33335) Derivatives via Amine Reactions

The reaction between isocyanates and amines is a highly efficient method for the synthesis of urea derivatives. nih.govwikipedia.org This reaction is typically faster than the corresponding reaction with alcohols, as amines are generally stronger nucleophiles. In the case of this compound, it is expected to react smoothly with primary and secondary amines to yield the corresponding N,N'-substituted ureas.

Similar to urethane formation, the reaction proceeds via nucleophilic attack of the amine nitrogen on the electrophilic isocyanate carbon. The reaction is generally exothermic and proceeds rapidly at ambient temperatures. The basicity of the amine plays a role in its reactivity, with more basic amines reacting more quickly.

| Reactant Amine | Expected Product | Relative Reaction Rate |

| Aniline | 1-(1-Methyl-1H-imidazol-2-yl)-3-phenylurea | Moderate |

| Diethylamine | 1-(1-Methyl-1H-imidazol-2-yl)-3,3-diethylurea | High |

| Pyrrolidine | 1-(1-Methyl-1H-imidazol-2-yl)-3-(pyrrolidin-1-yl)urea | Very High |

This table illustrates the expected reactivity based on the general nucleophilicity of amines in their reaction with isocyanates. Specific experimental data for this compound is not extensively documented.

Hydration and Decarboxylation Pathways

Isocyanates can react with water in a two-step process. The initial nucleophilic addition of water to the isocyanate group forms an unstable carbamic acid intermediate. This intermediate readily undergoes decarboxylation to yield a primary amine and carbon dioxide. mdpi.com The newly formed amine can then react with another molecule of the isocyanate to form a symmetrically disubstituted urea.

This reaction pathway is significant as it can lead to the formation of byproducts in the presence of moisture. For this compound, this would result in the formation of 2-amino-1-methyl-1H-imidazole, which could then react further to produce 1,3-bis(1-methyl-1H-imidazol-2-yl)urea.

Cycloaddition Chemistry Involving the Isocyanate Moiety

The cumulative double bonds in the isocyanate group allow it to participate in various cycloaddition reactions, providing access to a range of heterocyclic compounds. These reactions are powerful tools in synthetic organic chemistry for the construction of cyclic systems with high stereocontrol.

[2+2] and [4+2] Cycloadditions in Organic Synthesis

Isocyanates can undergo [2+2] cycloaddition reactions with electron-rich alkenes to form β-lactams. This reaction is often promoted by Lewis acids or photochemically. The feasibility of such a reaction with this compound would depend on the nature of the alkene and the reaction conditions.

Furthermore, isocyanates can act as dienophiles in [4+2] cycloaddition reactions, also known as Diels-Alder reactions, with conjugated dienes. researchgate.net This reaction leads to the formation of six-membered heterocyclic rings. The reactivity of this compound as a dienophile would be influenced by the electronic nature of the imidazole ring. An electron-withdrawing group on the dienophile generally accelerates the Diels-Alder reaction with an electron-rich diene.

| Cycloaddition Type | Reactant Partner | Expected Product Class |

| [2+2] Cycloaddition | Ethoxyethene | 3-Ethoxy-1-(1-methyl-1H-imidazol-2-yl)azetidin-2-one |

| [4+2] Cycloaddition | 1,3-Butadiene | 1-(1-Methyl-1H-imidazol-2-yl)-3,6-dihydropyridin-2(1H)-one |

| [4+2] Cycloaddition | Cyclopentadiene | 4-(1-Methyl-1H-imidazol-2-yl)-4-azabicyclo[2.2.1]hept-5-en-3-one |

This table provides illustrative examples of potential cycloaddition products based on the known reactivity of isocyanates. Specific studies on these reactions for this compound are limited.

Mechanistic Insights into Cycloaddition Pathways

The mechanism of [2+2] cycloadditions of isocyanates can be either concerted or stepwise, often depending on the specific reactants and conditions. A concerted [π2s + π2a] cycloaddition is thermally allowed but often has a high activation barrier. Stepwise mechanisms involving zwitterionic or diradical intermediates are also possible, particularly in photochemical reactions or with highly polarized alkenes.

For [4+2] cycloadditions, the Diels-Alder reaction is a classic example of a pericyclic reaction that typically proceeds through a concerted mechanism. The stereochemistry of the diene and dienophile is retained in the product. The regioselectivity of the reaction is governed by the electronic properties of the substituents on both the diene and the dienophile, as described by the frontier molecular orbital (FMO) theory. The presence of the 1-methyl-1H-imidazole group is expected to influence the orbital energies of the isocyanate's π system, thereby directing the regiochemical outcome of the cycloaddition.

Electrophilic and Radical Reactions on the Imidazole Ring

The presence of the electron-withdrawing isocyanato group at the C2 position deactivates the imidazole ring towards electrophilic attack. However, reactions can still occur under specific conditions, and the directing effects of the substituents play a crucial role. In contrast, the potential for radical reactions on the imidazole ring offers alternative pathways for functionalization.

Electrophilic Substitution Reactions

| Reaction Type | Expected Major Product(s) | Rationale |

| Nitration | 2-Isocyanato-1-methyl-4-nitro-1H-imidazole and/or 2-Isocyanato-1-methyl-5-nitro-1H-imidazole | The nitro group is a strong electrophile. The reaction is expected to be sluggish and may require harsh conditions. The precise isomer distribution is difficult to predict without experimental data. |

| Halogenation | 2-Isocyanato-4-halo-1-methyl-1H-imidazole and/or 2-Isocyanato-5-halo-1-methyl-1H-imidazole | Halogenation with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) may proceed. The regioselectivity will be influenced by both steric and electronic factors. |

| Sulfonation | Likely unreactive | The imidazole ring is significantly deactivated, making sulfonation with fuming sulfuric acid unlikely to occur without decomposition. |

| Friedel-Crafts Acylation/Alkylation | Likely unreactive | The strongly deactivated ring is not expected to undergo Friedel-Crafts reactions, which typically fail on deactivated aromatic systems. |

This table presents predicted reactivity based on general principles of organic chemistry. Experimental verification is required.

Radical Reactions

The imidazole ring can participate in radical reactions. The generation of radical species can be achieved through various methods, including the use of radical initiators or photoredox catalysis. The addition of radicals to the imidazole ring would lead to the formation of substituted imidazolyl radicals, which can then be trapped or undergo further reactions. The regioselectivity of radical attack is less predictable than electrophilic substitution and would depend on the nature of the radical species.

Comprehensive Mechanistic Investigations of Key Transformations

Detailed mechanistic investigations for reactions of this compound are not extensively reported in the literature. However, plausible mechanisms can be proposed based on established principles of heterocyclic chemistry and the known reactivity of isocyanates and imidazoles.

Mechanism of Electrophilic Substitution (e.g., Nitration)

The nitration of this compound would likely proceed through a standard electrophilic aromatic substitution mechanism.

Formation of the Electrophile: In a mixture of nitric acid and sulfuric acid, the nitronium ion (NO₂⁺) is generated.

Nucleophilic Attack: The π-system of the imidazole ring attacks the nitronium ion. This attack is the rate-determining step and is expected to be slow due to the deactivating isocyanate group. Attack can occur at either the C4 or C5 position, leading to the formation of a resonance-stabilized cationic intermediate known as a σ-complex or arenium ion.

Deprotonation: A weak base, such as water or the bisulfate ion, removes a proton from the carbon atom that was attacked by the electrophile. This step restores the aromaticity of the imidazole ring, yielding the final nitro-substituted product.

The stability of the intermediate σ-complex will determine the regioselectivity. Computational studies on similarly substituted imidazoles could provide further insight into the preferred site of attack.

Mechanism of Radical Addition

A plausible mechanism for the addition of a radical (R•) to the imidazole ring involves the following steps:

Radical Generation: A radical species is generated from a suitable precursor using methods such as thermal decomposition of an initiator (e.g., AIBN) or photoredox catalysis.

Radical Addition: The radical adds to one of the carbon atoms of the imidazole ring. The addition could occur at C4 or C5, leading to the formation of a resonance-stabilized imidazolyl radical intermediate.

Propagation/Termination: The resulting imidazolyl radical can then abstract a hydrogen atom from a suitable donor to complete the reaction, or it can react with another radical species in a termination step.

The specific pathway and the nature of the final products would be highly dependent on the reaction conditions and the identity of the radical species involved.

Polymerization Pathways and Polymer Architectures Derived from 2 Isocyanato 1 Methyl 1h Imidazole

Homopolymerization Mechanisms and Kinetics Studies

There is currently no available data on the homopolymerization of 2-Isocyanato-1-methyl-1H-imidazole. To understand its potential as a homopolymer, investigations would be required to determine viable polymerization mechanisms, such as anionic, cationic, or coordination polymerization, which are common for isocyanates. researchgate.net Key research would need to focus on:

Initiator and Catalyst Systems: Identifying suitable initiators or catalysts that can induce the polymerization of the isocyanate group without leading to unwanted side reactions, such as trimerization. researchgate.net

Reaction Kinetics: Studying the rate of polymerization, the effect of monomer and initiator concentrations, and the influence of temperature on the reaction. cmu.edu This would provide essential data for controlling the polymerization process.

Mechanism Elucidation: Spectroscopic and analytical studies would be necessary to determine the precise mechanism of chain propagation.

Copolymerization Strategies with Diverse Monomeric Units

The copolymerization of this compound with other monomers could lead to materials with a wide range of properties. However, no studies have been published on this topic. Future research should explore:

Comonomer Selection: Identifying suitable comonomers that can react with this compound under specific polymerization conditions. This could include vinyl monomers, acrylates, or other heterocyclic compounds. researchgate.net

Reactivity Ratios: Determining the reactivity ratios of this compound with various comonomers. This is crucial for predicting and controlling the composition and microstructure of the resulting copolymers.

Copolymer Properties: Characterizing the thermal, mechanical, and chemical properties of the synthesized copolymers to understand the influence of incorporating the this compound unit.

Design and Synthesis of Linear, Branched, and Cross-linked Polymer Structures

The architecture of a polymer significantly influences its properties and applications. For this compound, the following areas remain unexplored:

Linear Polymers: Developing controlled polymerization techniques to synthesize linear polymers with well-defined molecular weights and low dispersity.

Branched Polymers: Investigating methods to introduce branching, such as using multifunctional initiators or copolymerizing with specific branching monomers, to create hyperbranched or dendritic structures. nih.govrsc.orgresearchgate.net

Cross-linked Polymers: Exploring the use of di- or multifunctional cross-linking agents that can react with the imidazole (B134444) or isocyanate functionalities to form network polymers.

Advanced Polymerization Techniques Utilizing this compound as a Monomer

Modern controlled/"living" polymerization techniques offer precise control over polymer architecture. The application of these methods to this compound has not been reported. Important research directions would include:

Atom Transfer Radical Polymerization (ATRP): While ATRP is a versatile technique, its applicability to isocyanate monomers is not straightforward and would require significant investigation into suitable catalyst systems and reaction conditions. cmu.eduwikipedia.orgsigmaaldrich.com

Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization: RAFT polymerization has been successfully used for some isocyanate-containing monomers. rsc.orgrsc.org Its application to this compound would necessitate the design of appropriate RAFT agents and optimization of polymerization conditions. rsc.org

Ring-Opening Metathesis Polymerization (ROMP): ROMP is generally used for cyclic olefins and its direct application to this monomer is not apparent from its structure. wikipedia.org

Post-Polymerization Functionalization of this compound-Based Polymers

Should polymers of this compound be successfully synthesized, their functionalization would open up further possibilities. The reactive imidazole ring and potentially the polymer backbone could be targets for modification. Research in this area, which is currently non-existent, would involve:

Modification of the Imidazole Ring: Exploring reactions such as alkylation or quaternization of the nitrogen atoms in the imidazole ring to introduce new functionalities or create polymeric ionic liquids.

Modification of the Polymer Backbone: Investigating chemical transformations of the polyurethane-like backbone that would result from the polymerization of the isocyanate group.

"Click" Chemistry Applications: Attaching various molecules to the polymer backbone or side chains using highly efficient and specific "click" reactions. rsc.org

Coordination Chemistry and Ligand Properties of 2 Isocyanato 1 Methyl 1h Imidazole Derivatives

Synthesis and Structural Characterization of Transition Metal Complexes

The synthesis of transition metal complexes with 2-isocyanato-1-methyl-1H-imidazole would likely proceed through the direct reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent would be critical to avoid reaction with the highly reactive isocyanato group. Aprotic, non-nucleophilic solvents would be preferred.

Hypothetical Synthesis of a Generic [M(L)nXm] Complex:

A typical synthesis could involve the following steps:

Dissolving the metal salt (e.g., a halide or perchlorate (B79767) of a transition metal) in a dried, aprotic solvent.

Adding a stoichiometric amount of this compound to the solution under an inert atmosphere to prevent moisture contamination.

The reaction mixture would be stirred, possibly with gentle heating, to facilitate complex formation.

The resulting complex could be isolated by precipitation, crystallization, or removal of the solvent.

Table 5.1.1: Expected Coordination Geometries and Characterization Data for Hypothetical Complexes

| Metal Ion | Expected Geometry | Potential Spectroscopic Signatures (FT-IR, cm-1) |

| Co(II) | Tetrahedral or Octahedral | ν(N=C=O) shift upon coordination, M-N stretching vibration |

| Ni(II) | Square Planar or Octahedral | ν(N=C=O) shift upon coordination, M-N stretching vibration |

| Cu(II) | Distorted Octahedral | ν(N=C=O) shift upon coordination, M-N stretching vibration |

| Zn(II) | Tetrahedral | ν(N=C=O) shift upon coordination, M-N stretching vibration |

Structural characterization would rely on a suite of analytical techniques. Fourier-transform infrared (FT-IR) spectroscopy would be crucial for observing the stretching frequency of the isocyanato group, which would be expected to shift upon coordination to the metal center. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) would provide information about the ligand's environment within the complex. Single-crystal X-ray diffraction would be the definitive method for determining the precise three-dimensional structure, including bond lengths and angles, and the coordination mode of the ligand.

Chelation Modes and Ligand Field Effects in Metal-2-Isocyanato-1-methyl-1H-imidazole Complexes

The this compound ligand offers several potential coordination modes. The most probable mode of coordination would be through the lone pair of the N3 nitrogen of the imidazole (B134444) ring, acting as a monodentate ligand. wikipedia.org However, the isocyanato group also possesses lone pairs on both the nitrogen and oxygen atoms, opening the possibility for bidentate chelation, where the ligand coordinates to the metal center through both the imidazole nitrogen and either the nitrogen or oxygen of the isocyanato group. The formation of a chelate ring would significantly enhance the stability of the resulting complex.

The electronic properties of the ligand would exert a notable ligand field effect on the d-orbitals of the transition metal ion. As a nitrogen-donor ligand, the imidazole ring is expected to be a moderately strong field ligand. The isocyanato group, depending on its mode of coordination, could further influence the ligand field strength. This would, in turn, affect the electronic spectra and magnetic properties of the complexes. For instance, in an octahedral complex, the magnitude of the d-orbital splitting (Δo) would be influenced by the ligand, which can be probed using UV-Visible spectroscopy.

Investigation of Metal-Ligand Bonding and Electronic Interactions

The bonding between the metal and the this compound ligand would primarily be a coordinate covalent bond, involving the donation of electron density from the ligand's donor atom(s) to the vacant orbitals of the metal ion. wikipedia.org In the case of monodentate coordination via the imidazole nitrogen, this would be a sigma (σ) bond. If the isocyanato group participates in coordination, particularly through its π-system, the possibility of π-backbonding from the metal's d-orbitals to the ligand's π* orbitals could arise. This would strengthen the metal-ligand bond and influence the electronic distribution within the complex.

Computational methods, such as Density Functional Theory (DFT), would be invaluable for elucidating the nature of the metal-ligand bond. These studies could provide insights into the molecular orbital interactions, charge distribution, and the relative contributions of σ-donation and π-backbonding.

Table 5.3.1: Potential Metal-Ligand Orbital Interactions

| Interaction Type | Orbitals Involved | Consequence |

| σ-donation | Ligand (N) lone pair -> Metal d-orbitals (e.g., dz², dx²-y²) | Primary metal-ligand bond formation |

| π-backbonding | Metal d-orbitals (e.g., dxy, dxz, dyz) -> Ligand (isocyanate) π* orbitals | Strengthening of the M-L bond, shift in ν(N=C=O) |

Catalytic Applications of Metal-2-Isocyanato-1-methyl-1H-imidazole Complexes in Organic Reactions

Transition metal complexes are widely employed as catalysts in a vast array of organic transformations. chemscene.com Complexes of this compound could potentially exhibit catalytic activity in several areas, leveraging the properties of both the metal center and the functional ligand.

The reactive isocyanato group could be directly involved in catalytic cycles. For example, it could undergo nucleophilic attack or participate in cycloaddition reactions. The metal center could activate substrates and facilitate bond formation or cleavage.

Potential Catalytic Applications:

Polymerization: The isocyanato group is a precursor for polyurethanes. Metal complexes could potentially catalyze the polymerization of isocyanates with polyols.

Cross-coupling Reactions: The imidazole moiety is a component of N-heterocyclic carbene (NHC) precursors, which are highly effective ligands in cross-coupling catalysis. While this compound is not an NHC, its complexes could be explored in similar reactions.

Oxidation Reactions: Copper-imidazole complexes have been shown to catalyze the oxidation of cyclohexane. mdpi.com Similar activities could be investigated for complexes of this compound.

Table 5.4.1: Hypothetical Catalytic Performance in a Model Reaction (e.g., Cyclohexane Oxidation)

| Catalyst (Hypothetical) | Substrate | Product(s) | Conversion (%) | Selectivity (%) |

| [Cu(this compound)2Cl2] | Cyclohexane | Cyclohexanol, Cyclohexanone | Data not available | Data not available |

| [Co(this compound)2Cl2] | Cyclohexane | Cyclohexanol, Cyclohexanone | Data not available | Data not available |

Further research is imperative to synthesize and characterize these novel complexes and to explore their potential as catalysts in various organic reactions. The unique combination of an imidazole ring and a reactive isocyanato group within a single ligand framework holds promise for the development of new and efficient catalytic systems.

Computational and Theoretical Investigations of 2 Isocyanato 1 Methyl 1h Imidazole

Electronic Structure and Molecular Orbital Analysis by Ab Initio Methods

The electronic structure of 2-isocyanato-1-methyl-1H-imidazole is fundamentally determined by the interplay between the aromatic imidazole (B134444) ring and the electron-withdrawing isocyanate group. Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods, as well as Density Functional Theory (DFT), are instrumental in elucidating these electronic characteristics. nih.govresearchgate.net

A qualitative molecular orbital (MO) analysis would reveal the distribution of the frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net For a typical imidazole ring, the HOMO is a π-orbital delocalized over the ring, while the LUMO is a π-antibonding orbital. researchgate.net The introduction of the isocyanate group is expected to significantly influence these orbitals. The nitrogen and oxygen atoms of the isocyanate group possess lone pairs of electrons, which could potentially interact with the imidazole π-system. More significantly, the π orbitals of the N=C=O moiety will likely contribute to the LUMO of the entire molecule, lowering its energy and making the compound a better electron acceptor.

DFT calculations, likely using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would provide quantitative values for the HOMO and LUMO energies. nih.gov The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. A smaller gap generally implies higher reactivity.

Table 1: Predicted Electronic Properties of this compound

| Property | Predicted Characteristic | Significance |

| HOMO Energy | Relatively low | Indicates moderate electron-donating ability of the imidazole ring. |

| LUMO Energy | Low | Suggests susceptibility to nucleophilic attack, particularly at the isocyanate carbon. |

| HOMO-LUMO Gap | Relatively small | Implies higher reactivity compared to simple imidazoles. |

| Dipole Moment | Significant | Arises from the electronegativity differences and asymmetry of the molecule. |

Molecular Electrostatic Potential (MEP) maps are another valuable tool derived from electronic structure calculations. researchgate.net For this compound, the MEP would be expected to show a region of negative potential (red/yellow) around the oxygen and nitrogen atoms of the isocyanate group and the N3 atom of the imidazole ring, indicating their susceptibility to electrophilic attack. Conversely, a region of positive potential (blue) would likely be centered on the carbon atom of the isocyanate group, highlighting it as the primary site for nucleophilic attack. researchgate.net

Reaction Pathway Calculations and Transition State Analysis for Key Transformations

The isocyanate group is well-known for its reactivity towards nucleophiles, leading to a variety of important chemical transformations. Computational chemistry can be employed to model the reaction pathways of this compound with common nucleophiles such as water, alcohols, and amines. These calculations would involve locating the transition state (TS) for each reaction and determining the associated activation energy barrier.

For instance, the reaction with water would lead to the formation of an unstable carbamic acid intermediate, which would then decompose to form 2-amino-1-methyl-1H-imidazole and carbon dioxide. The reaction with an alcohol would yield a urethane (B1682113), while the reaction with an amine would produce a urea (B33335) derivative.

Transition state theory, combined with computational methods, allows for the calculation of reaction rates. aau.dk By comparing the activation energies for different reaction pathways, one can predict the most favorable transformation under a given set of conditions. For example, it would be possible to determine whether the reaction with an amine is kinetically preferred over the reaction with an alcohol.

Table 2: Predicted Activation Energies for Key Reactions of this compound

| Reaction | Nucleophile | Predicted Product | Expected Activation Energy |

| Hydrolysis | H₂O | 2-Amino-1-methyl-1H-imidazole + CO₂ | Moderate |

| Urethane Formation | R-OH | 1-Methyl-1H-imidazol-2-ylurethane | Lower than hydrolysis |

| Urea Formation | R-NH₂ | 1-(1-Methyl-1H-imidazol-2-yl)-3-alkylurea | Lowest among the three |

These calculations would likely be performed using DFT methods, as they provide a good balance between accuracy and computational cost for systems of this size. aau.dk

Prediction of Spectroscopic Signatures and Vibrational Modes

Computational methods are highly effective in predicting the spectroscopic properties of molecules, which can be invaluable for their experimental identification and characterization.

Infrared (IR) and Raman Spectroscopy: The vibrational frequencies of this compound can be calculated using DFT. The most characteristic vibrational mode would be the intense, sharp absorption band corresponding to the asymmetric stretching of the N=C=O group, typically appearing in the range of 2250-2280 cm⁻¹. Other predictable vibrations include the C-H stretching of the methyl group and the imidazole ring, the C=N and C-N stretching modes of the imidazole ring, and various bending modes. researchgate.net Comparing the calculated spectrum with experimental data can confirm the structure of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR chemical shifts can be predicted with good accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. The chemical shifts would be influenced by the electronic environment of each nucleus. For instance, the protons on the imidazole ring would exhibit distinct chemical shifts due to the anisotropic effects of the isocyanate group. The carbon of the isocyanate group is expected to have a characteristic chemical shift in the ¹³C NMR spectrum.

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopy | Feature | Predicted Chemical Shift / Wavenumber |

| IR | N=C=O asymmetric stretch | 2250-2280 cm⁻¹ |

| ¹H NMR | Methyl protons | ~3.5-4.0 ppm |

| ¹H NMR | Imidazole ring protons | ~7.0-7.5 ppm |

| ¹³C NMR | Isocyanate carbon | ~120-130 ppm |

| ¹³C NMR | Imidazole ring carbons | ~115-140 ppm |

Conformation Analysis and Intramolecular Interactions

The conformational landscape of this compound is primarily defined by the rotation around the single bond connecting the isocyanate group to the imidazole ring. A potential energy surface scan for this dihedral angle would reveal the most stable conformers. It is likely that the planar conformer, where the N=C=O group is coplanar with the imidazole ring, is a low-energy state due to potential electronic delocalization. However, steric hindrance between the isocyanate group and the methyl group at the 1-position might lead to a twisted, non-planar ground state conformation. nih.gov

Atoms in Molecules (AIM) theory can be used to analyze the electron density topology and identify and characterize intramolecular interactions, such as weak hydrogen bonds or other non-covalent interactions that might influence the conformational preferences. nih.gov

Development of Predictive Models for Reactivity and Selectivity

Building on the electronic structure calculations, it is possible to develop predictive models for the reactivity and selectivity of this compound. Reactivity indices derived from conceptual DFT, such as Fukui functions and local softness, can be used to predict the most reactive sites in the molecule for electrophilic, nucleophilic, and radical attacks. researchgate.net

For this compound, the Fukui function for nucleophilic attack (f⁺) is expected to be largest on the carbon atom of the isocyanate group, confirming its role as the primary electrophilic center. The Fukui function for electrophilic attack (f⁻) would likely highlight the nitrogen and oxygen atoms of the isocyanate group and the N3 atom of the imidazole ring as the most nucleophilic sites.

Bond Dissociation Energies (BDEs) can also be calculated to predict the lability of different bonds within the molecule. researchgate.net This information is crucial for understanding potential fragmentation pathways in mass spectrometry or thermal decomposition processes. By systematically studying the effects of different substituents on the imidazole ring or on the isocyanate group, a quantitative structure-activity relationship (QSAR) model could be developed to predict the reactivity of a series of related compounds.

Advanced Functionalization and Derivatization Strategies for 2 Isocyanato 1 Methyl 1h Imidazole

Site-Selective Functionalization of the Imidazole (B134444) Ring System

The imidazole ring of 2-isocyanato-1-methyl-1H-imidazole presents several positions for selective functionalization, primarily at the C4 and C5 carbon atoms. Directing reactions to a specific site is crucial for the synthesis of well-defined derivatives.

One of the key strategies for site-selective functionalization is through C-H activation. Transition metal-catalyzed cross-coupling reactions have been effectively employed for the arylation of imidazole cores. For instance, palladium-catalyzed direct arylation of 1-aryl-1H-imidazoles has been shown to proceed with high regioselectivity at the C5 position. While not directly demonstrated on this compound, this methodology suggests a viable pathway for introducing aryl groups at the C5 position of the 1-methyl-imidazole core, leaving the isocyanate group available for subsequent reactions. The use of a removable directing group on the imidazole nitrogen can also control the regioselectivity of metalation and subsequent electrophilic trapping.

Another approach involves the use of organometallic reagents. The reaction of 1-methylimidazole (B24206) with strong bases like n-butyllithium can lead to deprotonation at the C2 position. However, since the target molecule already has an isocyanate group at C2, functionalization at other positions is more relevant. Deprotonation at C5 can be achieved using specific bases or by employing a directing group strategy, allowing for the introduction of various electrophiles.

The nitration of 1-methylimidazole has been shown to produce 1-methyl-4,5-dinitro-1H-imidazole, indicating that the C4 and C5 positions are susceptible to electrophilic attack. tsijournals.com This suggests that under controlled conditions, selective nitration or other electrophilic substitutions could be achieved on the this compound ring.

Synthesis of Multifunctional Derivatives for Targeted Chemical Applications

The dual reactivity of this compound makes it an excellent scaffold for the synthesis of multifunctional derivatives. The isocyanate group readily reacts with a wide range of nucleophiles, while the imidazole ring can be functionalized through various methods as discussed previously.

The reaction of the isocyanate group with primary and secondary amines leads to the formation of substituted ureas. rsc.orgnih.gov Similarly, reaction with alcohols and thiols yields carbamates and thiocarbamates, respectively. acs.orgresearchgate.net These reactions are typically high-yielding and can be performed under mild conditions. By choosing nucleophiles that contain other functional groups, a wide array of multifunctional molecules can be generated. For example, reacting this compound with an amino acid would result in a derivative containing a urea (B33335) linkage, a carboxylic acid, and the imidazole ring, each offering further opportunities for chemical modification.

The synthesis of 1H-phenanthro[9,10-d]imidazole derivatives has been reported as a strategy to create multifunctional agents for potential therapeutic applications. nih.gov This highlights the utility of the imidazole core in constructing complex, multifunctional molecules. By combining the reactivity of the isocyanate group with subsequent modifications of the imidazole ring, novel compounds with tailored properties for applications in materials science, catalysis, and medicinal chemistry can be designed.

Table 1: Synthesis of Urea and Carbamate (B1207046) Derivatives

| Entry | Isocyanate | Nucleophile | Product | Solvent | Conditions | Yield (%) |

| 1 | Phenyl Isocyanate | Benzylamine | 1-Benzyl-3-phenylurea | Dioxane | Room Temp | Low |

| 2 | Phenyl Isocyanate | Aniline | 1,3-Diphenylurea | Acetonitrile | Room Temp | Good |

| 3 | Alkyl Isocyanate | Amine | N,N'-Disubstituted Urea | MeCN | 70°C, 3h | High |

| 4 | Isocyanate | Propargylic Amine | Propargylic Urea | THF | Room Temp | Quantitative |

| 5 | Aryl Isocyanate | Alcohol | Carbamate | - | - | - |

Note: This table is based on general reactions of isocyanates and serves as a model for the potential reactivity of this compound.

Creation of Supramolecular Scaffolds and Self-Assembled Systems

The imidazole moiety is a well-known component in the construction of supramolecular assemblies due to its ability to participate in hydrogen bonding and metal coordination. researchgate.net The derivatives of this compound, with their potential for introducing a variety of functional groups, are excellent candidates for the design of complex supramolecular scaffolds and self-assembled systems.

By introducing recognition motifs through the derivatization of the isocyanate group, molecules can be programmed to self-assemble into well-defined architectures such as nanofibers, gels, and liquid crystals. For example, the urea functionality formed from the reaction with amines is a strong hydrogen bond donor and acceptor, which can drive the formation of one-dimensional hydrogen-bonded chains.

Furthermore, the nitrogen atoms of the imidazole ring can coordinate to metal ions, leading to the formation of metal-organic frameworks (MOFs) or coordination polymers. By designing derivatives with specific chelating groups, it is possible to control the dimensionality and topology of the resulting supramolecular structures. These materials can have applications in areas such as catalysis, gas storage, and sensing.

The combination of directional hydrogen bonds from the urea/carbamate moiety and the coordination capabilities of the imidazole ring allows for the creation of intricate and hierarchical self-assembled systems with emergent properties.

Applications in Advanced Materials Science and Sustainable Chemical Technologies

Integration into Responsive and Smart Polymer Systems

The incorporation of isocyanate-imidazole adducts into polymer chains is a promising strategy for creating responsive or "smart" materials. These systems are designed to undergo significant changes in their properties in response to external stimuli such as heat, light, or pH. The bond between the isocyanate and the imidazole (B134444) is thermally reversible. This characteristic allows for the design of polymers that can change their structure or properties on demand.

For instance, a polymer containing these blocked isocyanate groups could remain stable under normal conditions. Upon heating, the imidazole would de-block, freeing the highly reactive isocyanate group. This newly available functional group could then participate in cross-linking reactions, leading to a change from a soluble or thermoplastic material to a rigid, cross-linked thermoset. This mechanism can be harnessed to create self-healing materials, shape-memory polymers, or controlled-release systems. While specific examples for 2-isocyanato-1-methyl-1H-imidazole are not detailed in current research, the principle is well-established with other imidazole-blocked isocyanates.

Role in Surface Modification and Coatings Technology Principles

In coatings technology, particularly for automotive and industrial applications, there is a strong drive towards energy-efficient, low-temperature curing processes. mdpi.com Imidazole-blocked isocyanates are pivotal in this area, acting as latent cross-linkers in polyurethane and epoxy-based coatings. mdpi.comgoogle.com The imidazole group "caps" the highly reactive isocyanate, rendering it stable at ambient temperatures and extending the pot life of the coating formulation. google.com

Upon heating to a specific de-blocking temperature, the imidazole is released, and the isocyanate group is regenerated to react with polyols or other active hydrogen compounds in the formulation to form a durable cross-linked network. mdpi.com This allows for curing at significantly lower temperatures (e.g., 100-120°C) compared to traditional systems, which is crucial for heat-sensitive substrates and for reducing energy consumption. mdpi.comresearchgate.net

Research has shown that the structure of the imidazole derivative significantly influences the de-blocking temperature and curing kinetics. mdpi.comresearchgate.net For example, increasing the steric bulk of alkyl groups on the imidazole ring can lower the de-blocking temperature, making the cross-linker more reactive. mdpi.com

Table 1: Influence of Imidazole Structure on Deblocking and Curing Properties of Clearcoats

| Blocking Agent | Deblocking Temperature Range (°C) | Resulting Coating Hardness | Key Finding |

|---|---|---|---|

| Imidazole | Higher | Good | Baseline performance. |

| 2-Methylimidazole | Lower than Imidazole | Improved | Methyl group facilitates deblocking. mdpi.com |

| 2-Ethylimidazole | Lower | High | Increased reactivity and efficient curing. mdpi.com |

This table is a composite representation based on findings from studies on various imidazole derivatives. mdpi.compcimag.com

Contribution to Novel Adhesives and Sealants Chemistry

Isocyanate-based chemistry is the foundation of high-performance polyurethane adhesives and sealants, known for their strong adhesion to a wide variety of substrates and excellent flexibility. specialchem.comhenkel-adhesives.com The integration of imidazole functionalities into these systems offers enhanced control over the curing process. By using an imidazole-blocked isocyanate or an imidazole catalyst, formulators can create stable, one-component adhesive systems. google.com

These adhesives remain in a workable, un-cured state for extended periods until activated by a trigger, typically heat. This "cure-on-demand" characteristic is highly valuable in manufacturing and assembly lines, improving process efficiency and reducing waste. The imidazole moiety can also act as an internal catalyst for the polyurethane reaction (isocyanate reacting with a polyol), accelerating the cure once initiated. google.comadhesivesmag.com This dual functionality as both a blocking agent and a potential catalyst makes these compounds versatile building blocks for advanced adhesives. google.com

Development of High-Performance Resins and Polymer Matrices

Imidazole derivatives are widely used as curing agents and accelerators for epoxy resins, which form the basis of many high-performance composites and structural materials. researchgate.net Isocyanate-blocked imidazoles, such as adducts of 2-ethyl-4-methylimidazole (B144543) (2E4MI) with various diisocyanates, have been successfully synthesized and used as latent hardeners for epoxy resins. researchgate.net

These latent hardeners provide excellent storage stability at room temperature, preventing premature curing of the one-component epoxy system. researchgate.net When heated, the adduct decomposes, releasing the imidazole which then initiates the homopolymerization of the epoxy resin, leading to a highly cross-linked and thermally stable network. researchgate.netresearchgate.net This approach is superior to using free imidazoles, which can lead to poor pot life. Furthermore, 1-substituted imidazoles like 1-methylimidazole (B24206) have been shown to be effective accelerators in isocyanate-epoxy resin systems, improving thermal resistance and shear strength by promoting the formation of isocyanurate and oxazolidone rings. researchgate.net

Table 2: Effect of 1-Substituted Imidazole Accelerators on Isocyanate-Epoxy Resin Curing

| Accelerator | Curing Start Temperature (°C) | Effect on Thermal Resistance | Effect on Shear Strength |

|---|---|---|---|

| None (Control) | Higher | Baseline | Baseline |

| 1-Methylimidazole | Significantly Lower | Improved | Improved |

| 1-Ethylimidazole | Significantly Lower | Improved | Improved |

This table is based on research findings investigating the accelerating effect of 1-substituted imidazoles. researchgate.net

Catalytic Applications in Organic Synthesis Beyond Metal Complex Systems

The imidazole ring is a fundamental component in many natural enzymatic catalysts. rsc.org This has inspired the development of imidazole-based compounds as organocatalysts for various chemical transformations, offering a sustainable alternative to metal-based catalysts. rsc.org

In the context of isocyanate chemistry, imidazoles themselves are effective catalysts for the polyurethane reaction. google.com The unique properties of isocyanate-imidazole adducts also lend themselves to catalytic applications. For example, an imidazole-based salt has been designed as an organocatalyst for the ring-opening polymerization of lactide, a key process in producing biodegradable polylactic acid (PLA). rsc.org The catalytic mechanism is believed to involve a bifunctional activation process that mimics natural enzymes. rsc.org This demonstrates the potential for designing specialized imidazole-containing molecules to catalyze important polymerization reactions without the need for residual metal catalysts in the final polymer.

Emerging Research Directions and Future Outlook for 2 Isocyanato 1 Methyl 1h Imidazole Chemistry

Synergistic Approaches for Novel Compound Development and Discovery

The future development of compounds derived from 2-Isocyanato-1-methyl-1H-imidazole will likely rely on synergistic strategies that combine computational modeling with advanced synthetic methodologies. The isocyanate group is highly electrophilic and readily reacts with nucleophiles such as alcohols, amines, and thiols to form stable carbamate (B1207046), urea (B33335), and thiocarbamate linkages, respectively. This reactivity is the foundation for creating large libraries of novel derivatives.

Computational and High-Throughput Strategies: Synergistic approaches will involve the use of computational chemistry, such as Density Functional Theory (DFT), to predict the reactivity and properties of potential derivatives. mdpi.com These theoretical calculations can guide the selection of reactants to achieve desired electronic, steric, and pharmacokinetic properties in the final products. Following computational screening, high-throughput synthesis and screening techniques can be employed to rapidly generate and evaluate libraries of these new compounds for specific biological or material functions.

Fragment-Based Discovery: In medicinal chemistry, a fragment-based approach offers a powerful synergistic strategy. The 1-methylimidazole (B24206) moiety can be considered a key fragment, known to interact with various biological targets. wikipedia.orgnih.gov The isocyanate group serves as a reactive handle to link this core fragment to other small molecules or pharmacophores, enabling the rapid assembly of more complex and potent drug candidates. This method allows for the systematic exploration of chemical space around the imidazole (B134444) core to optimize interactions with a target protein or enzyme.

Table 1: Potential Synergistic Development Strategies

| Strategy | Description | Key Components | Desired Outcome |

|---|---|---|---|

| Computational-Guided Synthesis | Using theoretical models to predict reaction outcomes and molecular properties before synthesis. | DFT Calculations, Molecular Docking, High-Throughput Synthesis | Efficient discovery of compounds with optimized properties and reduced resource waste. |

| Combinatorial Chemistry | Reacting this compound with a diverse library of nucleophiles (alcohols, amines). | Isocyanate Reactivity, Nucleophile Library | Rapid generation of a large library of novel urea and carbamate derivatives for screening. |

| Fragment-Based Drug Discovery | Using the isocyanate as a linker to combine the 1-methylimidazole fragment with other known bioactive fragments. | 1-Methylimidazole Core, Bioactive Fragments | Creation of novel, high-affinity ligands for specific biological targets. |

Interdisciplinary Research Frontiers and Collaborations

The versatile chemical nature of this compound makes it an ideal candidate for exploration across multiple scientific disciplines. Its future impact will be maximized through collaborations that bridge the gaps between chemistry, biology, and materials science.

Medicinal Chemistry and Chemical Biology: The imidazole ring is a fundamental component of many biologically active molecules, including the amino acid histidine and numerous pharmaceuticals. nih.govwikipedia.org The ability of the isocyanate group to form stable, covalent bonds can be harnessed to design highly specific covalent inhibitors for enzymes or to develop bioconjugates and chemical probes for studying biological systems. Collaborations with pharmacologists and biochemists will be crucial to identify relevant biological targets and to evaluate the therapeutic potential of new derivatives.

Materials Science and Polymer Chemistry: Isocyanates are primary building blocks for polyurethane polymers. Incorporating the this compound monomer into polymer chains could create novel materials with unique properties. The imidazole moiety could introduce enhanced thermal stability, conductivity, or metal-coordinating capabilities into the polymer matrix. rsc.org For instance, research into related imidazole derivatives for use in metal-organic frameworks (MOFs) for controlled-release applications suggests potential in advanced materials development. mdpi.com

Coordination Chemistry and Catalysis: The nitrogen atoms in the imidazole ring can coordinate with metal ions, a property used in applications like affinity chromatography. wikipedia.org By synthesizing metal complexes where the this compound acts as a ligand, it may be possible to create novel catalysts. The isocyanate group could serve as an anchor point to immobilize the catalyst on a solid support or as a reactive site for further functionalization.

Table 2: Interdisciplinary Research Opportunities

| Field | Potential Application of this compound | Collaborative Discipline |

|---|---|---|

| Medicinal Chemistry | Synthesis of covalent inhibitors and targeted therapeutics. | Pharmacology, Biochemistry |

| Chemical Biology | Development of chemical probes and bioconjugation reagents. | Cell Biology, Molecular Biology |

| Polymer Chemistry | Creation of functional polyurethanes with novel properties. | Materials Science, Engineering |

| Materials Science | Design of smart materials, coatings, and functional surfaces. | Surface Science, Nanotechnology |

| Coordination Chemistry | Formation of novel metal-ligand complexes for catalysis. | Inorganic Chemistry, Catalysis Research |

Sustainable Chemistry Perspectives for Isocyanatoimidazole Research and Development

As chemical research advances, there is a growing imperative to integrate the principles of green and sustainable chemistry. nih.govwhiterose.ac.uk The future of research involving this compound must consider its environmental impact from synthesis to end-of-life. researchgate.net

Greener Synthetic Routes: A key goal will be the development of more sustainable methods for producing the compound itself. This includes exploring synthetic pathways that minimize the use of hazardous reagents and solvents, reduce energy consumption, and maximize atom economy. The traditional synthesis of the parent compound, 1-methylimidazole, can be achieved through acid-catalyzed methylation of imidazole with methanol (B129727), and future work could focus on optimizing these processes to be more environmentally benign. wikipedia.org

Atom-Efficient Reactions: The inherent reactivity of the isocyanate group is highly advantageous from a green chemistry perspective. Its addition reactions (e.g., forming ureas and carbamates) are typically atom-efficient, meaning that most or all of the atoms from the reactants are incorporated into the final product, generating minimal waste.

Lifecycle Considerations: A systems-based approach to sustainability requires thinking about the entire lifecycle of the products derived from this compound. nih.gov For example, when designing polymers, researchers should consider their biodegradability or potential for chemical recycling. By incorporating cleavable linkages or designing the polymer backbone for easier depolymerization, new materials can be aligned with the principles of a circular economy. whiterose.ac.uk This forward-thinking design process is essential for ensuring that the innovations stemming from isocyanatoimidazole chemistry contribute positively to a sustainable future.

Q & A

Q. What are the optimal reaction conditions for synthesizing 2-Isocyanato-1-methyl-1H-imidazole to maximize yield and purity?

Methodological Answer:

- Reagent Selection : Use isocyanate-forming agents (e.g., phosgene derivatives) under anhydrous conditions. Similar imidazole derivatives, such as 2-phenyl-1H-benzo[d]imidazole, are synthesized via condensation reactions with aldehydes and amines in ethanol or methanol under reflux .

- Temperature Control : Maintain temperatures between 60–80°C to prevent side reactions, as seen in the synthesis of imidazole-linked thiazolidinones .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane systems) or recrystallization from ethanol ensures purity. TLC monitoring (hexane:ethyl acetate 6:4) is recommended to track reaction progress .

Q. What safety protocols are critical when handling this compound due to its reactive isocyanato group?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid skin contact, as imidazole derivatives like 4-(FMOC-amino)-1-methyl-1H-imidazole-2-carboxylic acid require similar precautions .

- Ventilation : Work in a fume hood to mitigate inhalation risks. First-aid measures for related compounds (e.g., 2-aminobenzothiazole) include immediate rinsing with water for eye/skin exposure and medical consultation for ingestion .

- Waste Disposal : Segregate chemical waste and use certified disposal services, as outlined for hazardous imidazole intermediates .

Advanced Research Questions

Q. How can in-silico molecular docking predict the biological activity of this compound derivatives?

Methodological Answer:

- Target Selection : Prioritize targets like EGFR or xanthine oxidase, as demonstrated for 2-phenyl-1H-benzo[d]imidazole derivatives .

- Software Tools : Use AutoDock Vina or Schrödinger Suite for docking. Validate predictions with experimental cytotoxicity assays, as performed for imidazole-based EGFR inhibitors .

- ADMET Analysis : Apply tools like SwissADME to predict pharmacokinetic properties and toxicity, ensuring derivatives meet Lipinski’s rules .

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR, IR) during characterization of novel imidazole derivatives?

Methodological Answer:

- Multi-Technique Validation : Cross-reference NMR (¹H/¹³C) and IR data with computational predictions (e.g., Gaussian DFT). For example, tautomeric mixtures of benzo[d]imidazoles require careful analysis of peak splitting and integration .

- Crystallographic Confirmation : Resolve ambiguities via X-ray diffraction using SHELX software, which refines structural parameters for imidazole derivatives .

- Elemental Analysis : Compare calculated vs. experimental C/H/N percentages to confirm purity, as done for phenoxymethylbenzoimidazole derivatives .

Q. What strategies improve the refinement of crystallographic data for imidazole-based compounds using SHELX?

Methodological Answer:

- Data Collection : Use high-resolution (<1.0 Å) X-ray data to reduce twinning artifacts, critical for small-molecule imidazole structures .

- Parameter Tweaking : Adjust SHELXL refinement commands (e.g., WGHT, SIMU) to handle disorder in the isocyanato group. The software’s robustness in handling high-symmetry space groups is well-documented .

- Validation Tools : Employ PLATON or CCDC Mercury to check for hydrogen bonding and π-π interactions, as seen in 4-hydroxybenzoic acid–1H-imidazole structures .

Q. How can retrosynthetic analysis streamline the synthesis of this compound analogs?

Methodological Answer:

- AI-Driven Planning : Use tools like Pistachio or Reaxys to identify one-step routes. For example, imidazole-2-carbonyl chloride derivatives are synthesized via nucleophilic substitution, guided by template relevance models .

- Precursor Scoring : Prioritize intermediates with high plausibility scores (e.g., >0.5) to minimize side reactions, as applied in imidazole-hydrazine hydrochloride synthesis .

- Feasibility Testing : Validate predicted routes with small-scale trials, adjusting solvent polarity (e.g., DMF for polar intermediates) based on similar protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.